1-Trichloromethylnaphthalene
Description
1-Trichloromethylnaphthalene (chemical formula: C₁₁H₇Cl₃) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene ring substituted with a trichloromethyl (-CCl₃) group at the 1-position. This compound is structurally related to naphthalene derivatives such as 1-methylnaphthalene and 1-chloromethylnaphthalene but differs in the degree of halogenation.
Properties
CAS No. |
37827-78-4 |
|---|---|
Molecular Formula |
C11H7Cl3 |
Molecular Weight |
245.5 g/mol |
IUPAC Name |
1-(trichloromethyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
SOUOHLDNLSUZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 1-trichloromethylnaphthalene and related compounds:
Chemical Reactivity and Environmental Fate
- This compound : The -CCl₃ group enhances resistance to biodegradation compared to methyl or chloromethyl derivatives. Its persistence in soil and sediment is expected to be high, similar to other chlorinated PAHs .
- 1-Chloromethylnaphthalene: Reacts readily with nucleophiles (e.g., water, amines), forming naphthylmethanol or alkylated amines. Environmental hydrolysis rates are moderate .
- Methylnaphthalenes : Undergo oxidation to naphthoic acids or hydroxylated metabolites, facilitating biodegradation. 1-Methylnaphthalene is more volatile than 2-methylnaphthalene, influencing airborne exposure risks .
Toxicological Profiles
- Acute Toxicity: 1-Chloromethylnaphthalene causes severe skin irritation (Draize score: 5/8) and is classified as a Category 2B carcinogen (IARC) due to structural alerts for DNA alkylation . 1-Methylnaphthalene exhibits lower acute toxicity (LD₅₀ oral, rat: 1,840 mg/kg) but induces bronchiolar necrosis in mice at 10 ppm (inhalation) .
- Chronic Effects: Naphthalene exposure correlates with hemolytic anemia in humans (metabolites: 1,2-naphthoquinone) and olfactory epithelial damage in rodents . 2-Methylnaphthalene shows nephrotoxicity in rats at 100 mg/kg/day over 90 days, linked to cytochrome P450-mediated bioactivation .
Preparation Methods
Reaction Mechanism and General Procedure
The most widely documented method involves chlorinating thioether derivatives of naphthalene. Thioethers of the formula Ar–S–R (where Ar = naphthyl, R = alkyl/aryl) undergo exhaustive chlorination to replace the sulfur moiety with a trichloromethyl group. For 1-trichloromethylnaphthalene, the precursor 1-naphthyl methyl sulfide is reacted with chlorine gas in a solvent such as carbon tetrachloride or phosphorus oxychloride.
The reaction proceeds via radical intermediates, with chlorine attacking the methyl-sulfur bond. Sulfur chloride (S₂Cl₂) is eliminated, and successive chlorine substitutions yield the trichloromethyl product. Key steps include:
Optimized Conditions and Yields
Example 18 of US4783562A details the synthesis using 1-naphthyl methyl sulfide :
-
Solvent : Carbon tetrachloride (250 mL per 100 g sulfide).
-
Temperature : 75–80°C.
-
Chlorine stoichiometry : 3–4 equivalents.
Notably, UV irradiation at 20°C reduced reaction time to 4 hours but resulted in lower purity (34% crude product). Higher yields (94%) were achieved with o-xylyl sulfide derivatives, though these require stringent temperature control.
Direct Chlorination of Methylnaphthalene
Photochlorination Techniques
Methylnaphthalene derivatives undergo photochlorination to replace benzylic hydrogens with chlorine. US4046656A describes a process where 1-methylnaphthalene is irradiated with UV light under chlorine flow:
-
Conditions : 75–80°C, 125W high-pressure mercury lamp.
-
Chlorine stoichiometry : 3–4 moles per mole of substrate.
This method avoids sulfur-containing intermediates but requires precise control to prevent over-chlorination. Gas chromatography analysis confirmed 50.5% conversion to this compound in one trial.
Challenges and Byproduct Management
Direct chlorination often produces polychlorinated byproducts (e.g., 1,4-dichloronaphthalene). To mitigate this, patents recommend:
-
Stepwise chlorination : Introducing chlorine in stages at increasing temperatures.
-
Solvent selection : Non-polar solvents like carbon tetrachloride suppress ionic side reactions.
-
Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity but risk hydrolyzing the trichloromethyl group.
Alternative Routes: Oxynaphthoic Acid Derivatives
Synthesis via 1-Oxy-2-Naphthoic Acid
A less common method involves treating 1-oxy-2-naphthoic acid with phosphorus pentachloride (PCl₅). The CIA technical report (SOV/79-29-9-60/76) outlines this route:
-
Chlorination : PCl₅ replaces the hydroxyl and carboxyl groups with chlorine.
-
Isolation : Crude 1-chloro-2-trichloromethylnaphthalene is obtained in 35% yield.
-
Purification : Distillation under reduced pressure (0.3–0.5 mm Hg).
While this approach avoids sulfur reagents, the low yield and hazardous PCl₅ handling limit its industrial applicability.
Fluorination Side Reactions
Attempts to fluorinate 1-chloro-2-trichloromethylnaphthalene with antimony trifluoride (SbF₃) yielded 1-chloro-2-trifluoromethylnaphthalene, demonstrating the trichloromethyl group’s reactivity. This side reaction underscores the need for anhydrous conditions in chlorination processes.
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-trichloromethylnaphthalene in laboratory settings?
- Methodology : Chloromethylation of naphthalene derivatives using formaldehyde and HCl in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) is a common approach. Reaction conditions (temperature, solvent purity, and stoichiometry) must be tightly controlled to avoid by-products like di- or trichlorinated analogs. For example, 1-chloromethylnaphthalene synthesis involves refluxing naphthalene with paraformaldehyde and HCl under anhydrous conditions . Adjustments for trichloromethylation would require incremental Cl-substitution optimization.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- GC-MS : To assess purity and detect volatile by-products.
- NMR (¹H/¹³C) : To confirm substitution patterns and bond hybridization (e.g., distinguishing between mono-, di-, and trichloromethyl groups).
- X-ray crystallography : For definitive structural elucidation, as demonstrated in halogenated naphthalene derivatives .
- Elemental analysis : To verify Cl content and stoichiometry.
Q. How should researchers design toxicity screening protocols for this compound in in vitro models?
- Methodology : Follow systematic review frameworks (e.g., ATSDR’s inclusion criteria for health effects studies) to select cell lines (e.g., hepatic HepG2 or lung A549) and endpoints (e.g., cytotoxicity, oxidative stress markers). Dose-response studies should use log-spaced concentrations (0.1–100 µM) with controls for solvent effects (e.g., DMSO) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported metabolic pathways of this compound?
- Methodology :
- DFT calculations : Predict bond dissociation energies and reactive intermediates (e.g., trichloromethyl radicals).
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to identify likely metabolites.
- Comparative analysis : Cross-validate computational results with experimental LC-MS/MS data from microsomal assays .
Q. What strategies mitigate inconsistencies in environmental fate data for this compound?
- Methodology :
- Standardized testing : Use EPA guidelines for soil/water partitioning (log Kow) and photodegradation studies under controlled UV light.
- Inter-laboratory validation : Replicate experiments across labs to isolate methodological variability (e.g., HPLC vs. GC detection limits) .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize conflicting persistence data .
Q. How do substituent effects (e.g., Cl vs. CF₃) influence the reactivity of trichloromethylated naphthalenes in cross-coupling reactions?
- Methodology :
- Comparative kinetics : Monitor reaction rates (e.g., Suzuki-Miyaura coupling) for this compound vs. trifluoromethyl analogs under identical conditions (Pd catalysts, bases).
- Steric/electronic analysis : Use Hammett constants and Tolman cone angles to quantify substituent effects on catalytic cycles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported LC50 values for this compound in aquatic toxicity studies?
- Methodology :
- Risk-of-bias assessment : Use tools like SYRCLE’s RoB tool to evaluate study design (e.g., sample size, exposure duration).
- Sensitivity analysis : Identify outlier datasets and re-analyze raw data for methodological errors (e.g., improper solvent emulsification) .
- Uncertainty quantification : Report 95% confidence intervals for LC50 values instead of single-point estimates.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
